3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 4-fluorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. For instance, as a CDK2 inhibitor, the compound binds to the active site of the kinase, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 3-(4-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- 3-(4-bromophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- 3-(4-methoxyphenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and photophysical properties. The unique combination of fluorophenyl and methylphenyl groups in this compound contributes to its distinct properties, such as enhanced fluorescence and specific kinase inhibition .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3/c1-13-3-5-15(6-4-13)18-11-12-22-20-19(14(2)23-24(18)20)16-7-9-17(21)10-8-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWSKTGWGSDPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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